deamino-Chg(1-SH)-DL-Tyr(Et)-DL-Phe-DL-Val-DL-Asn-DL-Gly(thioformyl)(thioformyl)-DL-Lys-NH2
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Overview
Description
Preparation Methods
The synthesis of L-654,284 involves the methylation of the N-desmethyl precursor of L-654,284 with methyl iodide. This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods for L-654,284 are not widely documented, but the synthesis process generally involves standard organic synthesis techniques and purification steps to obtain the desired compound.
Chemical Reactions Analysis
L-654,284 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in L-654,284.
Substitution: L-654,284 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms, to form derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-654,284 has several scientific research applications, including:
Mechanism of Action
L-654,284 exerts its effects by selectively binding to the alpha-2 adrenoceptor, thereby blocking the receptor’s activity. This binding inhibits the presynaptic effects of agonists like clonidine, leading to increased norepinephrine turnover in the central nervous system . The molecular targets of L-654,284 include the alpha-2 adrenoceptor, and its action involves pathways related to neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
L-654,284 is often compared with other alpha-2 adrenoceptor antagonists such as RX 781094, WY 26703, and yohimbine. Compared to these compounds, L-654,284 exhibits higher potency and selectivity for the alpha-2 adrenoceptor. It also has better oral bioavailability, making it a more effective compound for in vivo studies .
Similar compounds include:
RX 781094: Another alpha-2 adrenoceptor antagonist with comparable selectivity but lower potency than L-654,284.
WY 26703: A less potent and selective alpha-2 adrenoceptor antagonist compared to L-654,284.
Yohimbine: A well-known alpha-2 adrenoceptor antagonist with lower selectivity and potency than L-654,284.
L-654,284’s unique combination of high potency, selectivity, and bioavailability makes it a valuable compound in pharmacological research and drug development .
Properties
Molecular Formula |
C46H67N9O9S2 |
---|---|
Molecular Weight |
954.2 g/mol |
IUPAC Name |
N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[2-[[2-[[3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H67N9O9S2/c1-4-64-31-18-16-30(17-19-31)24-33(50-38(57)26-46(66)20-10-6-11-21-46)41(59)52-34(23-29-13-7-5-8-14-29)43(61)55-39(28(2)3)45(63)53-35(25-37(48)56)42(60)54-36(27-65)44(62)51-32(40(49)58)15-9-12-22-47/h5,7-8,13-14,16-19,27-28,32-36,39,66H,4,6,9-12,15,20-26,47H2,1-3H3,(H2,48,56)(H2,49,58)(H,50,57)(H,51,62)(H,52,59)(H,53,63)(H,54,60)(H,55,61) |
InChI Key |
VNEOOMJYPUDQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC3(CCCCC3)S |
Origin of Product |
United States |
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